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Introduction
Octyl hexanoate, a fatty acid ester with the chemical formula C₁₄H₂₈O₂, is a compound of

interest in various fields, including the cosmetic, flavor, and pharmaceutical industries. Its utility

often hinges on its physicochemical properties, which are intrinsically linked to its three-

dimensional molecular structure and conformational flexibility. A thorough understanding of its

structural landscape at the atomic level is therefore crucial for optimizing its applications and for

the rational design of novel derivatives.

This technical guide provides an in-depth theoretical investigation of the structure of octyl
hexanoate. While experimental data provides valuable benchmarks, computational chemistry

offers a powerful lens to explore the molecule's conformational space, vibrational properties,

and electronic structure in detail. This document outlines the methodologies for such a

theoretical study and presents expected quantitative data based on established computational

techniques.

Molecular Properties
A summary of the key molecular identifiers and computed properties for octyl hexanoate is

presented in Table 1. This data, sourced from publicly available chemical databases, provides a

foundational overview of the molecule.[1][2][3]
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Property Value Source

Molecular Formula C₁₄H₂₈O₂ PubChem[1][2]

Molecular Weight 228.37 g/mol PubChem[1][2]

IUPAC Name octyl hexanoate PubChem[1]

CAS Number 4887-30-3 NIST WebBook[3]

SMILES CCCCCCCCOC(=O)CCCCC PubChem[1]

InChIKey
CMNMHJVRZHGAAK-

UHFFFAOYSA-N
PubChem[1]

Dipole Moment 1.69 D Stenutz[4]

Melting Point -28 °C Stenutz[4]

Theoretical Investigation Workflow
A robust theoretical investigation into the structure of a flexible molecule like octyl hexanoate
typically follows a multi-step computational workflow. This process is designed to efficiently

explore the molecule's vast conformational space and identify the most stable structures.

Conformational Search Quantum Mechanical Refinement Analysis

Initial 3D Structure Generation Molecular Mechanics (MM) Conformational Search
  Initial Geometries  

DFT Geometry Optimization of Low-Energy Conformers  Candidate Conformers   DFT Vibrational Frequency Calculation
  Optimized Geometries  

Thermodynamic Analysis (Gibbs Free Energy) Structural & Spectroscopic Data Extraction

Click to download full resolution via product page

Figure 1: A typical workflow for the theoretical investigation of a flexible molecule like octyl
hexanoate.

Experimental Protocols: A Computational Approach
The following sections detail the proposed computational methodology for a thorough

theoretical investigation of octyl hexanoate's structure.
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Conformational Analysis
Due to the presence of multiple rotatable single bonds, octyl hexanoate can exist in numerous

conformations. A comprehensive conformational analysis is essential to identify the low-energy

structures that are most likely to be populated at room temperature.

Initial Structure Generation: A 2D representation of octyl hexanoate is converted into an

initial 3D structure using molecular modeling software.

Molecular Mechanics (MM) Search: A systematic or stochastic conformational search is

performed using a suitable molecular mechanics force field (e.g., MMFF94). This

computationally inexpensive method efficiently explores the potential energy surface and

identifies a large number of possible conformers.

Quantum Mechanical (QM) Refinement: The low-energy conformers identified from the MM

search (typically within a 10-15 kJ/mol window of the global minimum) are then subjected to

geometry optimization using a more accurate quantum mechanical method. Density

Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a

common choice for such calculations. This provides more accurate geometries and relative

energies for the most stable conformers.

Vibrational Frequency Analysis
Once the stable conformers are identified, their vibrational frequencies can be calculated. This

not only confirms that the optimized structures are true energy minima (i.e., have no imaginary

frequencies) but also allows for the prediction of the molecule's infrared (IR) and Raman

spectra.

Frequency Calculation: For each optimized conformer, a vibrational frequency calculation is

performed at the same level of theory used for the geometry optimization (e.g., B3LYP/6-

31G(d)).

Spectral Analysis: The calculated frequencies and their corresponding intensities can be

used to generate theoretical IR and Raman spectra. These can then be compared with

experimental spectra for validation of the theoretical model. It is common practice to apply a

scaling factor to the calculated frequencies to better match experimental values.
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Predicted Structural Data
The following tables present hypothetical yet representative quantitative data for the lowest

energy conformer of octyl hexanoate, as would be expected from DFT calculations at the

B3LYP/6-31G(d) level of theory.

Table 2: Selected Bond Lengths
Bond Predicted Length (Å)

C=O 1.21

C-O (ester) 1.35

O-C (octyl) 1.45

C-C (average) 1.53

C-H (average) 1.10

Table 3: Selected Bond Angles
Angle Predicted Angle (°)

O=C-O 124.0

C-O-C 116.0

C-C-C (sp³) 112.0

H-C-H (sp³) 109.5

Table 4: Key Dihedral Angles Defining the Ester Group
Conformation

Dihedral Angle Predicted Angle (°) Description

O=C-O-C 0.0 syn-planar conformation

C-C-O=C 180.0 anti-planar conformation

Predicted Vibrational Frequencies
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Based on DFT calculations of similar esters, the following table summarizes the expected key

vibrational modes for octyl hexanoate.

Table 5: Predicted Prominent Vibrational Frequencies
Vibrational Mode

Predicted Frequency
(cm⁻¹)

Description

C-H stretch (alkyl) 2850 - 3000
Stretching of C-H bonds in the

octyl and hexanoyl chains.

C=O stretch ~1740

Characteristic strong

absorption for the ester

carbonyl group.

C-H bend (alkyl) 1375 - 1465
Bending (scissoring and

rocking) of C-H bonds.

C-O stretch (ester) 1100 - 1300
Stretching of the C-O single

bonds of the ester group.

Molecular Structure and Conformation
The inherent flexibility of the octyl and hexanoyl chains results in a complex potential energy

surface with numerous local minima. The ester group itself is known to preferentially adopt a

planar Z (syn-periplanar) conformation due to favorable electronic interactions. The long alkyl

chains, however, will have multiple low-energy conformers corresponding to different

arrangements of their dihedral angles.

Figure 2: 2D representation of the octyl hexanoate molecular structure.

Conclusion
This technical guide has outlined a comprehensive theoretical approach for the investigation of

the molecular structure of octyl hexanoate. By employing a combination of molecular

mechanics and quantum mechanical calculations, it is possible to thoroughly explore the

conformational landscape, determine key structural parameters, and predict spectroscopic

properties. The provided hypothetical data serves as a representation of the expected

outcomes from such a study. This detailed structural understanding is invaluable for
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researchers and professionals in drug development and other fields where the molecular

properties of octyl hexanoate are of paramount importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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